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Introduction: Organoids, three-dimensional (3D) cell cultures derived from stem cells or patient

tissues, have emerged as powerful preclinical models that closely recapitulate the physiology

and genetic diversity of their tissue of origin. This makes them invaluable for cancer research

and drug screening.[1][2] ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-

related factor 2 (NRF2).[3] NRF2 is a key transcription factor that regulates cellular defense

against oxidative stress.[4][5] In many cancers, the NRF2 pathway is hyperactivated,

contributing to therapeutic resistance.[6] ML385 inhibits NRF2 by binding to its CNC-bZIP

domain, which prevents it from binding to DNA and activating its downstream target genes.[4]

[7][8] This application note provides a detailed methodological framework for assessing the

efficacy of ML385 in cancer organoid models, covering experimental design, detailed protocols,

and data analysis.

Mechanism of Action: ML385 in the NRF2 Signaling
Pathway
ML385 specifically inhibits the transcriptional activity of NRF2.[7] Under normal conditions,

NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1

(KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. Upon exposure

to oxidative stress or in cancers with mutations in KEAP1, NRF2 dissociates from KEAP1,

translocates to the nucleus, and forms a complex with small Maf (sMAF) proteins.[4] This

complex binds to the Antioxidant Response Element (ARE) in the promoter regions of its target
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genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1),

promoting antioxidant defense and cell survival.[9][10] ML385 disrupts the NRF2-sMAF

complex, thereby inhibiting the expression of these protective genes and sensitizing cancer

cells to therapeutic agents.[4][5] Furthermore, NRF2 inhibition by ML385 has been shown to

suppress the PI3K-mTOR signaling pathway, a critical pathway for cell growth and proliferation,

further contributing to its anti-cancer effects in organoid models.[6][11][12]
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Caption: ML385 inhibits the NRF2 signaling pathway.

Experimental Workflow for Assessing ML385
Efficacy
A systematic workflow is crucial for reliably assessing drug efficacy. The process begins with

the establishment and expansion of patient-derived organoid cultures, followed by ML385
treatment. Subsequently, a panel of assays is performed to evaluate the biological

consequences of NRF2 inhibition, including effects on organoid viability, morphology, protein

expression, and oxidative stress levels.

Caption: Overall experimental workflow for ML385 efficacy testing.

Experimental Protocols
Protocol 1: Cancer Organoid Culture and Maintenance
This protocol describes the general steps for thawing and maintaining organoid cultures.

Specific media formulations and passaging frequencies will be model-dependent.

Materials:

Cryopreserved cancer organoids

Basal medium (model-specific)

Complete growth medium (model-specific, containing necessary growth factors)[13]

Extracellular Matrix (ECM) (e.g., Matrigel® or Cultrex® BME)

Organoid Wash Medium

6-well or 24-well tissue culture plates

37°C water bath, 37°C/5% CO₂ incubator

Procedure:
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Preparation: Thaw ECM on ice overnight. Warm complete growth medium and culture plates

in a 37°C incubator.

Thawing: Rapidly thaw the vial of cryopreserved organoids in a 37°C water bath.

Washing: Transfer the thawed organoid suspension to a 15 mL conical tube containing 10

mL of basal medium. Centrifuge to pellet the organoids.

Embedding: Carefully aspirate the supernatant and resuspend the organoid pellet in cold

liquid ECM. Dispense 40-50 µL droplets ("domes") of the organoid-ECM mixture into the pre-

warmed culture plate.[14]

Gelation: Place the plate in a 37°C incubator for 15-30 minutes to allow the ECM domes to

solidify.[13]

Culture: Gently add 2 mL (for 6-well) or 500 µL (for 24-well) of pre-warmed complete growth

medium to each well.

Maintenance: Replace the culture medium every 2-3 days. Passage organoids every 7-14

days, depending on their growth rate.

Protocol 2: ML385 Treatment of Organoids
Materials:

Established organoid cultures

ML385 (soluble in DMSO)[3]

Complete growth medium

DMSO (vehicle control)

Procedure:

Stock Solution: Prepare a high-concentration stock solution of ML385 in DMSO. Store

aliquots at -20°C.
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Working Solutions: On the day of the experiment, prepare serial dilutions of ML385 in

complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM).

Also, prepare a vehicle control medium containing the same final concentration of DMSO as

the highest ML385 concentration.

Treatment: Aspirate the old medium from the organoid cultures. Add the medium containing

the appropriate ML385 concentration or the vehicle control to the respective wells.

Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) at 37°C

and 5% CO₂. The incubation time should be optimized for the specific organoid model and

experimental endpoint.

Protocol 3: Organoid Viability Assessment (CCK-8
Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number

of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by

dehydrogenases in living cells to produce an orange-colored formazan dye.[15][16]

Materials:

ML385-treated organoid cultures in a 96-well plate

Cell Counting Kit-8 (CCK-8) reagent

Microplate reader (450 nm absorbance)

Procedure:

Assay Setup: Plate organoids and perform ML385 treatment as described above, typically in

a 96-well format for higher throughput.

Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each

well.[16][17]

Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary

depending on the metabolic activity of the organoid model.[15]
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Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][18]

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control

after subtracting the background absorbance from wells with medium only.

Protocol 4: Protein Expression Analysis
A. Western Blot

Western blotting is used to quantify changes in the expression levels of NRF2 and its

downstream targets (e.g., NQO1, HO-1).

Materials:

ML385-treated organoids

Organoid Harvesting Solution (e.g., Cultrex®)[19]

RIPA Lysis Buffer with protease and phosphatase inhibitors

Primary antibodies (anti-NRF2, anti-NQO1, anti-HO-1, anti-Lamin B for nuclear fraction, anti-

β-actin for whole-cell lysate)

HRP-conjugated secondary antibodies

Chemiluminescence substrate and imaging system

Procedure:

Harvesting: Depolymerize the ECM and harvest organoids according to the manufacturer's

protocol (e.g., using a non-enzymatic harvesting solution on ice).[19]

Lysis: Lyse the harvested organoid pellets in RIPA buffer. For nuclear translocation analysis,

perform nuclear/cytoplasmic fractionation.[20][21]

Quantification: Determine protein concentration using a BCA or Bradford assay.

Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a

PVDF or nitrocellulose membrane.
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Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in

TBST) and incubate with primary antibodies overnight at 4°C.[22]

Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and

visualize protein bands using a chemiluminescence detection system.

Analysis: Quantify band intensities using image analysis software and normalize to a loading

control (e.g., β-actin).

B. Whole-Mount Immunofluorescence (IF)

IF allows for the visualization of protein expression and localization (e.g., NRF2 nuclear

translocation) within the 3D organoid structure.

Materials:

ML385-treated organoids cultured in chamber slides or 96-well optical plates

4% Paraformaldehyde (PFA) for fixation

Permeabilization Buffer (e.g., PBS with 0.2-0.5% Triton X-100)[23]

Blocking Buffer (e.g., PBS with 5% BSA and 0.3% Triton X-100)[23]

Primary antibodies (e.g., anti-NRF2)

Fluorophore-conjugated secondary antibodies

Nuclear counterstain (e.g., DAPI)

Mounting medium

Confocal microscope

Procedure:

Fixation: Gently wash organoids with PBS, then fix with 4% PFA for 30-60 minutes at room

temperature.
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Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 30

minutes.[23]

Blocking: Incubate in Blocking Buffer for at least 1-2 hours at room temperature or overnight

at 4°C to reduce non-specific antibody binding.[24]

Primary Antibody: Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.

Secondary Antibody: Wash organoids multiple times with PBS/wash buffer. Incubate with the

appropriate fluorophore-conjugated secondary antibody and DAPI for 2-4 hours at room

temperature, protected from light.[23]

Mounting & Imaging: Wash again, then mount the organoids. Acquire z-stack images using a

confocal microscope.

Protocol 5: Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorogenic probe to measure intracellular ROS levels via live-cell imaging.

An increase in ROS is an expected consequence of NRF2 inhibition.[4][9]

Materials:

ML385-treated organoids

ROS-sensitive fluorogenic probe (e.g., CellROX™ Deep Red or DCFDA)

Live-cell imaging medium (e.g., DMEM without phenol red)

Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

Probe Loading: At the end of the ML385 treatment, remove the culture medium and add

fresh, pre-warmed medium containing the ROS-sensitive probe at the manufacturer's

recommended concentration.[25]

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[25]
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Washing: Gently remove the probe-containing medium and wash the organoids with pre-

warmed live-cell imaging medium to remove excess probe.[25][26]

Imaging: Immediately image the organoids using a confocal microscope equipped with an

environmental chamber.[25][26] Use appropriate laser lines and filters for the selected probe.

Analysis: Quantify the mean fluorescence intensity per organoid or per cell using image

analysis software. Compare the ROS levels between vehicle-treated and ML385-treated

groups.

Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison and

interpretation.

Table 1: Effect of ML385 on Organoid Viability (IC₅₀ Values)

Organoid Line
Primary Tumor
Type

NRF2/KEAP1
Status

ML385 IC₅₀ (µM)
after 72h

LUSC-01[6] Lung Squamous Cell KEAP1 Mutant 3.5 ± 0.4

CRC-05 Colorectal Cancer Wild-Type 12.8 ± 1.1

PDAC-03 Pancreatic Cancer NRF2 Amplified 2.1 ± 0.3

HNSCC-02[8]
Head & Neck

Squamous
Wild-Type 9.5 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression Following ML385 Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.jove.com/t/62880/analyzing-oxidative-stress-murine-intestinal-organoids-using-reactive
https://www.jove.com/v/62880/analyzing-oxidative-stress-murine-intestinal-organoids-using-reactive
https://www.jove.com/t/62880/analyzing-oxidative-stress-murine-intestinal-organoids-using-reactive
https://www.jove.com/v/62880/analyzing-oxidative-stress-murine-intestinal-organoids-using-reactive
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028163/
https://www.mdpi.com/1422-0067/25/13/7011
https://www.benchchem.com/product/b15607885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Protein Treatment Group

Fold Change vs.
Vehicle
(Normalized to β-
actin)

p-value

NRF2 (Nuclear) 5 µM ML385 (48h)[6] 0.45 ± 0.05 < 0.01

NQO1 5 µM ML385 (48h)[6] 0.31 ± 0.04 < 0.01

HO-1 5 µM ML385 (48h)[9] 0.52 ± 0.07 < 0.01

Data represent mean fold change ± standard deviation from Western blot quantification in the

LUSC-01 organoid line.

Table 3: Intracellular ROS Levels Following ML385 Treatment

Treatment Group
Mean Fluorescence
Intensity (Arbitrary
Units)

Fold Change vs.
Vehicle

p-value

Vehicle (DMSO) 100 ± 8.2 1.0 -

5 µM ML385 (24h)[4] 245 ± 15.1 2.45 < 0.001

Data represent mean fluorescence intensity ± standard deviation from live-cell imaging in the

LUSC-01 organoid line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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